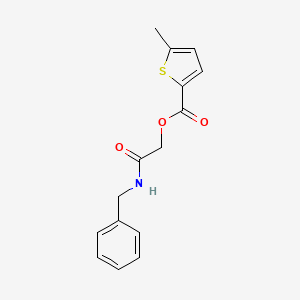

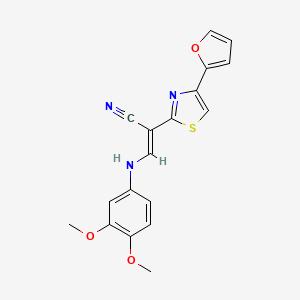

(Benzylcarbamoyl)methyl 5-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the formula C4H4S . The exact molecular structure of “(Benzylcarbamoyl)methyl 5-methylthiophene-2-carboxylate” would need to be determined through further analysis.Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide can lead to arylated indeno[1,2-c]thiophenes .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

(a) Anticancer Properties:- Thiophene derivatives, including “(Benzylcarbamoyl)methyl 5-methylthiophene-2-carboxylate,” have shown promise as potential anticancer agents. Researchers investigate their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .

- Thiophene-based compounds exhibit anti-inflammatory properties. They may modulate immune responses and reduce inflammation, making them valuable targets for drug development in conditions such as rheumatoid arthritis and inflammatory bowel diseases .

- Some thiophene derivatives, including our compound of interest, possess antioxidant properties. These molecules scavenge free radicals, protecting cells from oxidative damage and potentially preventing age-related diseases .

Material Science and Organic Electronics

(a) Organic Semiconductors:- Thiophene-containing compounds play a crucial role in organic electronics. They serve as building blocks for organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors, including materials science and engineering .

Other Applications

(a) Antimicrobial Properties:- Researchers explore the antimicrobial potential of thiophene-based molecules. These compounds may combat bacterial, fungal, and parasitic infections .

- Some thiophene derivatives exhibit antihypertensive properties and may help manage cardiovascular diseases. Additionally, they could play a role in preventing atherosclerosis .

Mécanisme D'action

The mechanism of action of thiophene derivatives can vary depending on the specific compound and its biological target. For example, some thiophene-based drugs act as norepinephrine and dopamine reuptake inhibitors, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

Orientations Futures

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Propriétés

IUPAC Name |

[2-(benzylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-7-8-13(20-11)15(18)19-10-14(17)16-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEQVYFYGZHEMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Benzylcarbamoyl)methyl 5-methylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2799844.png)

![Ethyl 4-[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2799850.png)

![3-Bromo-5-chloropyrazolo[1,5-a]pyridine](/img/structure/B2799851.png)

![N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2799852.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2799859.png)

![4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2799860.png)

![methyl 3-(4-(methoxycarbonyl)phenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2799861.png)

![Tert-butyl N-[(1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]carbamate](/img/structure/B2799862.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2799867.png)